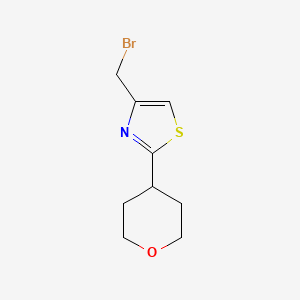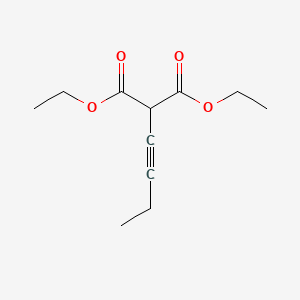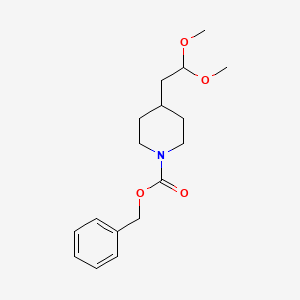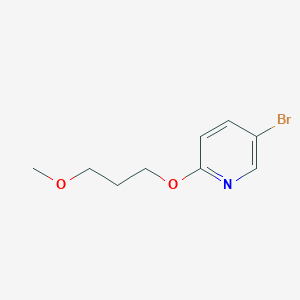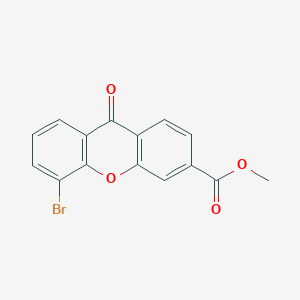
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological and pharmacological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which allows for a variety of substitutions and modifications, leading to a wide range of biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate typically involves the bromination of a xanthone precursor followed by esterification. One common method is the bromination of 9-oxo-9H-xanthene-3-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative .
Applications De Recherche Scientifique
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is not fully understood. like other xanthone derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects may be mediated through pathways involving oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- 5,6-Dimethylxanthone-4-acetic acid (DMXAA)
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
Uniqueness
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other xanthone derivatives .
Propriétés
Numéro CAS |
825650-08-6 |
|---|---|
Formule moléculaire |
C15H9BrO4 |
Poids moléculaire |
333.13 g/mol |
Nom IUPAC |
methyl 5-bromo-9-oxoxanthene-3-carboxylate |
InChI |
InChI=1S/C15H9BrO4/c1-19-15(18)8-5-6-9-12(7-8)20-14-10(13(9)17)3-2-4-11(14)16/h2-7H,1H3 |
Clé InChI |
GAZDKAXWBSBJFD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


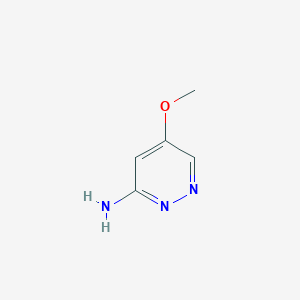
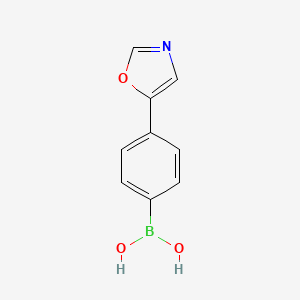
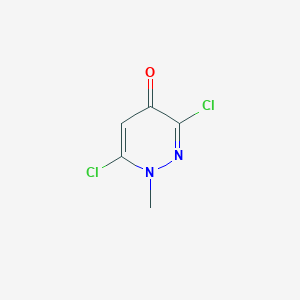

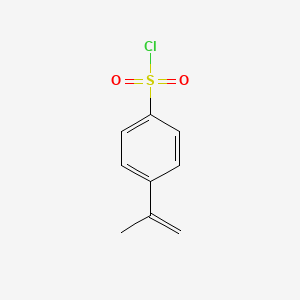
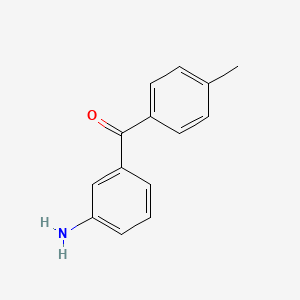
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
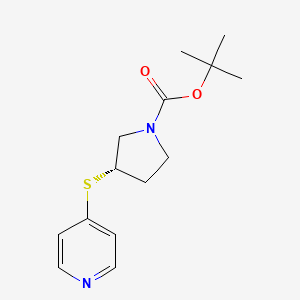

![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
